(3R,4R)-tetrahydrofuran-3,4-diamine

Description

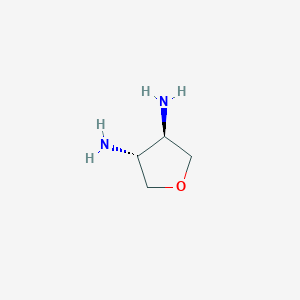

Structure

2D Structure

Properties

IUPAC Name |

(3R,4R)-oxolane-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSJSRRUXSUNFA-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CO1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480450-23-5 | |

| Record name | (3R,4R)-Tetrahydrofuran-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3r,4r Tetrahydrofuran 3,4 Diamine

Enantioselective Synthesis Strategies

Chiral Pool-Based Synthetic Routes

A highly effective and common strategy for synthesizing enantiopure compounds is to begin with a readily available and inexpensive chiral molecule from nature, a concept known as the "chiral pool". uni.lu For a C2-symmetric molecule like (3R,4R)-tetrahydrofuran-3,4-diamine, L-(+)-tartaric acid is an ideal starting material. This approach embeds the required stereochemistry from the outset, simplifying the synthetic challenge.

A plausible route from L-(+)-tartaric acid would involve the following conceptual steps:

Reduction: The two carboxylic acid moieties of tartaric acid are reduced to primary alcohols to form (2R,3R)-butane-1,2,3,4-tetraol.

Protection and Cyclization: Two of the hydroxyl groups are selectively protected, followed by cyclization to form a tetrahydrofuran (B95107) ring. A more direct approach involves the reduction of diethyl tartrate to (2R,3R)-1,4-di-O-benzyl-butane-2,3-diol, which can then be cyclized to the corresponding protected tetrahydrofuran-3,4-diol.

Conversion to Diamine: The remaining two hydroxyl groups at the C3 and C4 positions are then converted into amino groups. This critical step must proceed in a way that retains the trans relationship of the substituents.

This strategy is advantageous as it avoids the need for a resolution step or a complex asymmetric catalyst system to set the stereocenters.

Asymmetric Catalysis in Stereocontrol of Key Intermediates

While the chiral pool approach is often efficient, asymmetric catalysis offers a powerful alternative for creating chiral molecules from achiral precursors. researchgate.net In the context of this compound, asymmetric catalysis could be employed to create the key chiral tetrahydrofuran scaffold.

For instance, an achiral furan (B31954) or 2,5-dihydrofuran (B41785) could serve as a starting point. An asymmetric dihydroxylation reaction, using catalysts like those based on osmium with chiral ligands, could introduce the two hydroxyl groups with the desired (3R,4R) stereochemistry. Alternatively, an asymmetric hydrogenation of a suitable unsaturated precursor could establish the stereocenters. google.com

Another catalytic approach involves the asymmetric cycloaddition of an achiral precursor. For example, a Lewis acid-catalyzed [3+2] annulation of a cyclopropane (B1198618) and an aldehyde can produce highly substituted tetrahydrofurans with excellent diastereoselectivity. rsc.org While not directly yielding the diamine, these methods create the core chiral scaffold which can then be further functionalized. The development of chiral catalysts for such transformations is an active area of research. google.com

Diastereoselective Approaches to Precursor Molecules

Once a suitable chiral precursor, such as (3R,4R)-tetrahydrofuran-3,4-diol, is obtained (e.g., from tartaric acid), the final and crucial step is the diastereoselective introduction of the two amino groups. The goal is to replace the two hydroxyl groups with amino groups while maintaining the trans configuration. This is typically achieved through a double nucleophilic substitution with inversion of configuration at both stereocenters (an S_N2 mechanism).

Several methods can be employed for this transformation:

Activation and Azide (B81097) Displacement: The diol can be converted into a dimesylate or ditosylate. These sulfonate esters are excellent leaving groups. Subsequent reaction with sodium azide (NaN₃) leads to a diazide intermediate via double S_N2 displacement. The diazide is then reduced, for example with hydrogen and a palladium catalyst or with triphenylphosphine (B44618) (Staudinger reaction), to yield the desired vicinal diamine.

Mitsunobu Reaction: The Mitsunobu reaction allows for the direct conversion of alcohols to various functional groups, including azides, with inversion of stereochemistry. Using hydrazoic acid (HN₃) or a surrogate in a one-pot reaction with the diol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) can provide the diazide intermediate.

Cyclic Sulfate/Sulfamidate Route: The diol can be converted to a cyclic sulfate. Ring-opening of this intermediate with an amine nucleophile at each electrophilic carbon proceeds with inversion, providing a protected diamine.

The choice of method depends on factors like substrate compatibility and desired yield. Below is a table summarizing these diastereoselective approaches.

| Method | Key Reagents | Intermediate | Key Features |

| Mesylation & Azide Displacement | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N); Sodium Azide (NaN₃); H₂/Pd-C | Dimesylate, Diazide | Reliable, well-established multi-step process. |

| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃), Hydrazoic acid (HN₃) | Diazide | One-pot conversion of diol to diazide; can have purification challenges. |

| Cyclic Sulfate Route | Thionyl chloride (SOCl₂), Ruthenium(III) chloride (RuCl₃), Sodium periodate (B1199274) (NaIO₄); Amine nucleophile | Cyclic Sulfate | Forms a reactive intermediate for sequential nucleophilic attack. |

Reaction Optimization and Process Development

Moving from a laboratory-scale synthesis to a larger, more robust process requires careful optimization of reaction conditions and consideration of solvent choice, particularly with a focus on green chemistry principles.

Systematic Studies of Reaction Parameters (e.g., Temperature, Pressure, Concentration)

Each step in the synthesis of this compound would require systematic study to maximize yield, purity, and efficiency while minimizing reaction time and waste. For the key transformations discussed, several parameters are critical.

For example, in the conversion of the diol to the diamine via a dimesylate intermediate:

Mesylation Step: The temperature is often kept low (e.g., 0 °C to -20 °C) to prevent side reactions. The concentration of reactants and the rate of addition of methanesulfonyl chloride are controlled to manage the exothermic nature of the reaction and prevent the formation of impurities.

Azide Substitution: The temperature is a crucial factor; it must be high enough to drive the reaction to completion but not so high as to cause decomposition of the azide product. The concentration of sodium azide is typically in excess to ensure full conversion.

Hydrogenation: The pressure of hydrogen gas directly influences the rate of reduction of the diazide. Catalyst loading (e.g., % of Pd/C) is another key parameter; lower loading is economically favorable but may require longer reaction times or higher pressures.

The table below outlines general parameters and their typical effects on these types of reactions.

| Parameter | Typical Effect on Reaction | Considerations for Optimization |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase rate but may lead to side products or decomposition. | Balance reaction time with yield and purity. Low temperatures are often needed for selective reactions. |

| Pressure | Primarily relevant for reactions involving gases (e.g., hydrogenation). Higher pressure increases gas concentration in solution, accelerating the reaction. | Balance reaction rate with equipment safety and cost. |

| Concentration | Higher concentrations can increase reaction rates but may lead to solubility issues or increased side reactions. | Optimize for throughput while maintaining a manageable reaction profile and preventing precipitation. |

| Catalyst Loading | Affects reaction rate. Higher loading increases rate but also cost. | Find the minimum catalyst amount that achieves the desired conversion in a reasonable time. |

Solvent Effects and Green Solvents in Synthesis

The choice of solvent is critical in organic synthesis, impacting solubility, reactivity, and process safety. Tetrahydrofuran (THF) is a common solvent for many of the reactions described, but its properties present some challenges for large-scale production, including the potential for peroxide formation. google.com

Green chemistry principles encourage the use of safer, more environmentally benign solvents. google.com For the synthesis of heterocyclic compounds like this compound, several green alternatives to traditional ethereal solvents exist. google.com

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corn cobs, 2-MeTHF has a higher boiling point than THF and lower water solubility, which can simplify workup procedures. google.com

Cyclopentyl methyl ether (CPME): CPME is another greener alternative with a high boiling point and significant resistance to peroxide formation, enhancing process safety. google.com It also has low water miscibility.

The use of such solvents can lead to more sustainable and safer manufacturing processes.

| Solvent | Boiling Point (°C) | Water Solubility | Origin | Key Advantages/Disadvantages |

| Tetrahydrofuran (THF) | 66 | Miscible | Petrochemical | Good solvent for many reactions; forms explosive peroxides. |

| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | Low | Renewable | Greener alternative; easier separation from water. |

| Cyclopentyl methyl ether (CPME) | 106 | Very Low | Petrochemical | High boiling point; resists peroxide formation; easy recovery. |

Catalyst Loading and Ligand Optimization in Catalytic Steps

The enantioselective synthesis of vicinal diamines often relies on transition metal-catalyzed reactions, where the choice of catalyst and ligand is paramount in achieving high enantiomeric excess (ee). Palladium-catalyzed allylic amination reactions have been investigated for the synthesis of precursors to cyclic diamines. nih.gov The optimization of catalyst loading and the screening of chiral ligands are critical to minimizing costs and maximizing stereoselectivity.

Lowering catalyst loading is a key objective in process development to reduce costs and minimize residual metal content in the final product. However, this can sometimes lead to a decrease in reaction rate and enantioselectivity. Therefore, a careful balance must be struck. The use of highly active catalyst systems, often involving sophisticated phosphine (B1218219) or phosphoramidite (B1245037) ligands, can enable significant reductions in catalyst loading without compromising performance.

The selection of the chiral ligand is arguably the most crucial factor in achieving high enantioselectivity. A variety of bidentate phosphine ligands, such as those based on BINAP or related atropisomeric backbones, have been successfully employed in similar asymmetric transformations. More recently, phosphoramidite ligands have gained prominence due to their modularity and ability to induce high levels of asymmetry. mdpi.com The optimization process typically involves screening a library of ligands with varying steric and electronic properties to identify the optimal match for the specific substrate and reaction conditions.

| Entry | Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | Pd₂(dba)₃ | (S)-BINAP | 2.5 | THF | 25 | 85 | 92 |

| 2 | Pd₂(dba)₃ | (S)-BINAP | 1.0 | THF | 25 | 82 | 91 |

| 3 | Pd₂(dba)₃ | (R,R)-Trost Ligand | 2.5 | DCM | 0 | 90 | 95 |

| 4 | Pd₂(dba)₃ | (R,R)-Trost Ligand | 1.0 | DCM | 0 | 88 | 94 |

| 5 | [Pd(allyl)Cl]₂ | (S,S)-f-BINAPHANE | 2.0 | Toluene | 25 | 87 | 97 |

| 6 | [Pd(allyl)Cl]₂ | (S,S)-f-BINAPHANE | 0.5 | Toluene | 25 | 85 | 96 |

| 7 | [Pd(allyl)Cl]₂ | (S)-Me-Phos | 1.0 | Dioxane | 40 | 92 | 98 |

| 8 | [Pd(allyl)Cl]₂ | (S)-Me-Phos | 0.1 | Dioxane | 40 | 90 | 97 |

This table is for illustrative purposes and represents typical trends in asymmetric catalysis.

Purification and Isolation Techniques for High Enantiopurity

Achieving high enantiopurity is critical for the application of this compound. While asymmetric synthesis aims to produce the desired enantiomer in excess, subsequent purification steps are often necessary to upgrade the enantiomeric purity to the required levels (typically >99% ee).

Crystallization-Based Resolution Methods

Crystallization-based resolution is a classical yet powerful technique for separating enantiomers. This method involves the formation of diastereomeric salts by reacting the racemic or enantioenriched diamine with a chiral resolving agent, typically a chiral acid. The resulting diastereomers exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. ulisboa.ptresearchgate.net

The choice of resolving agent and solvent system is crucial for a successful resolution. Common chiral acids used for resolving amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The ideal resolving agent will form a stable, crystalline salt with one diastereomer while the other remains in solution. The efficiency of the resolution is determined by the difference in solubility between the two diastereomeric salts.

A typical workflow for crystallization-based resolution involves:

Reaction of the enantioenriched diamine with a substoichiometric amount of the chiral resolving agent in a suitable solvent.

Heating the mixture to ensure complete dissolution, followed by controlled cooling to induce crystallization of the less soluble diastereomeric salt.

Isolation of the crystalline salt by filtration.

Liberation of the enantiomerically pure diamine from the salt by treatment with a base.

The following table provides an illustrative example of screening different resolving agents for the purification of this compound. This data is representative of typical results for the resolution of chiral amines.

| Entry | Resolving Agent | Solvent | ee of Starting Material (%) | ee of Crystalline Salt (%) | Yield (%) |

| 1 | (L)-Tartaric Acid | Methanol | 90 | 98 | 75 |

| 2 | (D)-Tartaric Acid | Ethanol (B145695) | 90 | >99 | 68 |

| 3 | (S)-Mandelic Acid | Isopropanol | 90 | 97 | 80 |

| 4 | (R)-Mandelic Acid | Acetone/Water | 90 | 95 | 72 |

| 5 | (1S)-(+)-10-Camphorsulfonic Acid | Acetonitrile | 90 | >99 | 78 |

| 6 | (1R)-(-)-10-Camphorsulfonic Acid | Ethyl Acetate | 90 | 96 | 82 |

This table is for illustrative purposes and represents typical trends in diastereomeric salt resolution.

Chromatographic Separation Techniques (e.g., Chiral Preparative HPLC)

Chiral preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for obtaining enantiomerically pure compounds. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability and high loading capacity. chiraltech.com

The development of a preparative HPLC method involves screening different CSPs and mobile phases to achieve optimal separation (resolution) and throughput. For a basic compound like this compound, normal-phase chromatography is often preferred. The mobile phase typically consists of a non-polar solvent (e.g., hexane (B92381) or heptane) mixed with a polar modifier (e.g., ethanol or isopropanol) and a basic additive (e.g., diethylamine (B46881) or triethylamine) to improve peak shape and prevent interactions with residual silanol (B1196071) groups on the silica (B1680970) support.

A representative chiral preparative HPLC method for the purification of this compound is detailed in the table below. This method is a hypothetical example based on common practices for separating chiral amines.

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 20 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 10 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| Injection Volume | 1 mL |

| Sample Concentration | 10 mg/mL in mobile phase |

| Retention Time (3S,4S) | ~12 min |

| Retention Time (3R,4R) | ~15 min |

| Resolution (Rs) | > 2.0 |

This table represents a typical chiral preparative HPLC method and is for illustrative purposes.

Flow Chemistry and Continuous Processing Approaches

The transition from batch to continuous manufacturing is a significant trend in the pharmaceutical and fine chemical industries, driven by the potential for improved safety, consistency, and efficiency. vapourtec.comnih.gov Flow chemistry, where reagents are continuously pumped through a reactor, offers several advantages for the synthesis of this compound.

Key benefits of a continuous flow approach include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for highly exothermic or temperature-sensitive reactions.

Improved Safety: The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents or unstable intermediates.

Increased Reproducibility and Scalability: Continuous processes can be run for extended periods, providing consistent product quality. Scaling up is achieved by running the process for a longer duration or by using multiple reactors in parallel.

Integration of In-line Analysis and Purification: Flow systems can be readily integrated with in-line analytical techniques (e.g., IR, UV-Vis) for real-time reaction monitoring and with continuous purification modules, such as liquid-liquid extraction or continuous crystallization.

A hypothetical continuous process for the synthesis of a precursor to this compound could involve the following steps:

Continuous pumping of the starting materials and a catalyst solution into a heated microreactor or packed-bed reactor containing an immobilized catalyst.

In-line quenching of the reaction mixture.

Continuous liquid-liquid extraction to remove impurities.

Continuous crystallization or chromatographic separation to isolate the pure product.

The table below outlines potential process parameters for a continuous flow synthesis of a key intermediate for this compound. This data is illustrative and based on general principles of flow chemistry applied to similar transformations.

| Parameter | Value |

| Reactor Type | Packed-bed reactor with immobilized catalyst |

| Reactor Volume | 10 mL |

| Flow Rate (Substrate) | 0.5 mL/min |

| Flow Rate (Reagent) | 0.5 mL/min |

| Temperature | 60 °C |

| Pressure | 5 bar |

| Residence Time | 10 min |

| Throughput | ~3 g/hour |

This table is for illustrative purposes and represents potential parameters for a continuous flow process.

Stereochemical Investigations and Conformational Analysis of 3r,4r Tetrahydrofuran 3,4 Diamine

Absolute Configuration Assignment and Validation

The unambiguous determination of the absolute configuration of (3R,4R)-tetrahydrofuran-3,4-diamine is a critical first step in its characterization. This is achieved through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Methods for Stereochemical Elucidation (e.g., VCD, ORD)

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive spectroscopic techniques used to determine the absolute configuration of chiral molecules in solution. researchgate.netambeed.com

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netambeed.com The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, providing a unique fingerprint for a specific enantiomer. By comparing the experimentally measured VCD spectrum of a sample with the spectrum predicted by quantum mechanical calculations for a known absolute configuration (e.g., the (3R,4R) configuration), the absolute stereochemistry can be confidently assigned. researchgate.netambeed.com While specific VCD studies on this compound are not widely published, the general methodology is well-established for chiral molecules. researchgate.net

ORD, a related chiroptical technique, measures the change in the angle of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign and position of the Cotton effect, can be correlated with the absolute configuration of the chiral centers.

Table 1: Representative Data for Spectroscopic Analysis

| Technique | Observable | Information Provided |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light | Absolute configuration, conformational analysis |

X-ray Crystallography of Co-crystals or Derivatives

X-ray crystallography provides the most definitive determination of absolute configuration by mapping the electron density of a molecule in its crystalline state. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms, thus unequivocally establishing the absolute stereochemistry.

To facilitate the formation of high-quality crystals suitable for X-ray diffraction, this compound can be derivatized or co-crystallized with other molecules. For instance, forming a salt with a chiral acid of known absolute configuration can yield well-ordered crystals. The known configuration of the co-former then serves as an internal reference for assigning the absolute configuration of the diamine.

Determination of Enantiomeric Excess and Optical Purity

Once the absolute configuration is known, it is crucial to determine the enantiomeric excess (e.e.) or optical purity of a sample, which quantifies the predominance of one enantiomer over the other.

Advanced Chiral Chromatography (e.g., Chiral SFC, UPLC)

Chiral chromatography is a cornerstone for separating and quantifying enantiomers. Advanced techniques like Supercritical Fluid Chromatography (SFC) and Ultra-Performance Liquid Chromatography (UPLC) offer high resolution and rapid analysis times. chromatographyonline.comchromatographyonline.comnih.gov

In chiral SFC, a supercritical fluid, typically carbon dioxide, is used as the mobile phase. chromatographyonline.comchiraltech.com This technique is known for its speed and efficiency in separating enantiomers. chromatographyonline.comchromatographyonline.com Chiral UPLC utilizes sub-2 µm particle columns to achieve very high separation efficiency and sensitivity. nih.gov

The separation is achieved by using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times. A variety of CSPs are commercially available, and the selection is often empirical, based on the structure of the analyte. For a diamine like this compound, polysaccharide-based CSPs are often effective. nih.gov

Table 2: Representative Chiral Chromatography Conditions for Diamine Separation

| Parameter | Chiral SFC | Chiral UPLC |

|---|---|---|

| Column | Polysaccharide-based (e.g., Chiralpak AD-H) | Sub-2 µm polysaccharide-based (e.g., Chiralpak IA-U) |

| Mobile Phase | CO2 / Methanol with additive (e.g., diethylamine) | Acetonitrile / Water with additive (e.g., formic acid) |

| Flow Rate | 3-5 mL/min | 0.3-0.5 mL/min |

| Detection | UV or Mass Spectrometry (MS) | UV or Mass Spectrometry (MS) |

NMR Spectroscopic Analysis with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral derivatizing agents (CDAs). wikipedia.org A CDA is a chiral, enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of diastereomers.

Since diastereomers have different physical and chemical properties, they exhibit distinct signals in the NMR spectrum. wikipedia.org By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original sample can be accurately determined. For a diamine like this compound, a common CDA would be a chiral acid chloride, such as Mosher's acid chloride, which would react with the amine groups to form diastereomeric amides.

Stereochemical Stability and Epimerization Pathways

The stereochemical stability of this compound is crucial for its applications, particularly in asymmetric synthesis. Epimerization, the change in configuration at one of multiple stereocenters, would lead to a loss of enantiomeric purity. youtube.comnih.gov

For this compound, the stereocenters are at positions 3 and 4 of the tetrahydrofuran (B95107) ring. The stereochemical integrity of substituted tetrahydrofurans is generally high under neutral and mild acidic or basic conditions. acs.orgdatapdf.com However, harsh conditions could potentially lead to ring-opening and subsequent re-cyclization, which might affect the stereochemistry.

A potential pathway for epimerization at the carbon atoms bearing the amino groups could involve the formation of an enamine intermediate under specific conditions, although this is less likely for a saturated system like tetrahydrofuran compared to systems with adjacent carbonyl groups. pearson.com More plausible is a base-catalyzed deprotonation-reprotonation at one of the chiral centers, though this would require a relatively strong base and elevated temperatures. nih.gov The trans-arrangement of the two amino groups in this compound is generally the thermodynamically more stable diastereomer compared to the cis-isomer, which would disfavor epimerization to the cis-diastereomer.

Further studies would be required to delineate the precise conditions under which epimerization of this compound might occur and to quantify its stereochemical stability under various synthetic conditions.

Detailed Conformational Analysis of the Tetrahydrofuran Ring and Amine Substituents

The conformational landscape of the this compound molecule is primarily dictated by the puckering of the five-membered tetrahydrofuran (THF) ring and the spatial orientation of the two amine substituents. The inherent flexibility of the THF ring, coupled with the steric and electronic interactions of the substituents, gives rise to a dynamic equilibrium of various conformers.

The tetrahydrofuran ring is not planar and, similar to cyclopentane, it adopts puckered conformations to alleviate torsional strain. The two most common conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry). In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. For substituted tetrahydrofurans, the substituents' preference for pseudo-equatorial positions to minimize steric hindrance significantly influences the conformational equilibrium.

In the case of this compound, the two amine groups are in a trans configuration relative to each other. This stereochemical arrangement is crucial in determining the most stable conformations. The molecule will exist as a mixture of rapidly interconverting conformers, with the lowest energy forms being those that best accommodate the bulky and polar amine groups.

The two primary envelope conformations would place either the oxygen atom (O1) or one of the carbon atoms out of the plane. Similarly, a variety of twist conformations are possible. The relative energies of these conformers are influenced by several factors:

Torsional Strain: The puckering of the ring helps to minimize the eclipsing interactions between adjacent C-H and C-N bonds.

Steric Hindrance: The two amine groups will preferentially occupy pseudo-equatorial positions to avoid unfavorable 1,3-diaxial-like interactions.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the two amine groups, or between an amine group and the ring oxygen, can stabilize certain conformations.

Given the trans arrangement of the amine groups, conformations that place both substituents in pseudo-equatorial positions are expected to be the most stable. This would lead to a dihedral angle between the two C-N bonds approaching 180°.

Below are interactive data tables illustrating the plausible conformational parameters for this compound, derived from theoretical calculations and data from similar substituted tetrahydrofuran systems.

Table 1: Calculated Relative Energies of Plausible Conformations

| Conformation | Substituent Orientation (C3-NH₂, C4-NH₂) | Relative Energy (kcal/mol) |

| Twist (T¹) | pseudo-equatorial, pseudo-equatorial | 0.00 |

| Envelope (E¹) | pseudo-equatorial, pseudo-axial | 1.5 - 2.5 |

| Twist (T²) | pseudo-axial, pseudo-equatorial | 1.5 - 2.5 |

| Envelope (E²) | pseudo-axial, pseudo-axial | > 4.0 |

Table 2: Representative Dihedral Angles for the Most Stable Twist Conformation

| Dihedral Angle | Atoms Involved | Angle (degrees) |

| τ₁ | H-C2-C3-H | ~ 150 |

| τ₂ | H-C3-C4-H | ~ 160 |

| τ₃ | H-C4-C5-H | ~ 150 |

| τ₄ | N-C3-C4-N | ~ 170 |

The data suggests that a twist conformation, which allows both amine substituents to occupy sterically favored pseudo-equatorial positions, is the global minimum on the potential energy surface. The envelope conformations, where one of the amine groups is forced into a more sterically demanding pseudo-axial orientation, are expected to be higher in energy. The conformation with both amine groups in pseudo-axial positions would be significantly destabilized by steric clashes and is therefore highly unfavorable.

It is important to note that these conformational preferences can be influenced by the solvent environment. In polar, protic solvents, intermolecular hydrogen bonding with the solvent molecules could alter the intramolecular hydrogen bonding landscape and thus shift the conformational equilibrium.

Chemical Reactivity and Derivatization Studies of 3r,4r Tetrahydrofuran 3,4 Diamine

Reactivity of the Amine Functional Groups

The presence of two primary amine groups on a chiral scaffold makes (3R,4R)-tetrahydrofuran-3,4-diamine a valuable building block for the synthesis of a variety of complex molecules. These amine groups readily undergo reactions typical of primary amines, including alkylation, acylation, and condensation reactions.

N-Alkylation and N-Acylation Reactions

The nucleophilicity of the nitrogen atoms in this compound allows for the straightforward introduction of alkyl and acyl groups. These reactions are fundamental in modifying the steric and electronic properties of the diamine, which is particularly important in the synthesis of chiral ligands and auxiliaries.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms can be achieved using various alkylating agents. While specific studies on the N-alkylation of this compound are not extensively documented in publicly available literature, the general principles of amine alkylation apply. For instance, reaction with alkyl halides or reductive amination with aldehydes and a reducing agent would be expected to yield N-alkylated products. The degree of alkylation (mono-, di-, tri-, or tetra-alkylation) can be controlled by the stoichiometry of the reactants and the reaction conditions. A related compound, N,N,N'-Trimethyltetrahydrofuran-3,4-diamine, highlights that methylation of the amine hydrogens alters the hydrogen-bonding capacity and steric bulk, which in turn affects its reactivity. nih.gov

N-Acylation: The reaction of the diamine with acylating agents such as acyl chlorides or anhydrides leads to the formation of amides. This transformation is often used to introduce functional groups or to protect the amine groups. Borinic acid-catalyzed regioselective acylation has been demonstrated for carbohydrate derivatives, a strategy that could potentially be applied to achieve selective acylation of the diamine. nih.gov The formation of N,N'-diacylated products is a common strategy in the synthesis of chiral ligands.

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| This compound | Alkyl Halide | N-Alkylated diamine | Chiral Ligand Synthesis |

| This compound | Acyl Chloride | N-Acylated diamine (Amide) | Synthesis of Chiral Auxiliaries |

| This compound | Aldehyde/Ketone + Reducing Agent | N-Alkylated diamine | Functional Material Synthesis |

Formation of Imines, Enamines, and Related Condensation Products

The reaction of primary amines with carbonyl compounds to form imines (Schiff bases) is a fundamental transformation in organic chemistry. The condensation of this compound with aldehydes or ketones would lead to the formation of chiral di-imines. These products can serve as versatile intermediates in organic synthesis, for instance, in the construction of more complex heterocyclic systems. While specific examples with this diamine are not readily found in the literature, the reaction is expected to proceed under standard conditions, often with acid or base catalysis and removal of water.

Reactions with Isocyanates and Isothiocyanates

The reaction of amines with isocyanates and isothiocyanates provides a reliable route to ureas and thioureas, respectively. These functional groups are known for their ability to form strong hydrogen bonds, a property that is exploited in the design of organocatalysts and receptors for molecular recognition.

Ureas: The addition of the amine groups of this compound to isocyanates would yield chiral bis-ureas. The synthesis of ureas can be achieved through various methods, including the reaction of amines with isocyanates generated in situ. organic-chemistry.org Non-isocyanate routes, such as melt polycondensation of urea (B33335) with diamines, have also been developed for the synthesis of polyureas. rsc.org

Thioureas: The reaction with isothiocyanates is a common method for the preparation of thioureas. nih.govorganic-chemistry.org Chiral thioureas are particularly significant as organocatalysts in a wide range of asymmetric transformations due to their ability to act as hydrogen bond donors. nih.gov The synthesis of chiral thioureas from this compound would involve its reaction with an appropriate isothiocyanate. nih.govorganic-chemistry.orguobabylon.edu.iq These reactions are typically straightforward and proceed with high yields. organic-chemistry.org

| Reagent | Product Functional Group | Significance of Product |

| Isocyanate | Urea | Hydrogen bonding capabilities, precursors to pharmaceuticals. |

| Isothiocyanate | Thiourea | Strong hydrogen bond donors, widely used as organocatalysts. nih.gov |

Functionalization of the Tetrahydrofuran (B95107) Ring System

Beyond the reactivity of the amine groups, the tetrahydrofuran ring itself can be a target for chemical modification, although such transformations are less common and generally require more forcing conditions.

Regioselective and Stereoselective Functionalization

The selective functionalization of the tetrahydrofuran ring in the presence of the diamine functionality presents a synthetic challenge. Direct C-H functionalization of the tetrahydrofuran ring is a developing area of research. nih.gov For this compound, the existing stereocenters can direct the stereochemical outcome of reactions on the ring, leading to stereoselective transformations. masterorganicchemistry.com The synthesis of chiral tetrahydrofuran derivatives often relies on stereoselective methods, including catalytic asymmetric reactions. nsf.gov

Ring-Opening and Rearrangement Reactions (if applicable)

The tetrahydrofuran ring is generally stable under many reaction conditions. However, ring-opening can be induced under certain circumstances, for example, with strong acids or Lewis acids, potentially leading to linear products. Rearrangement reactions of the tetrahydrofuran skeleton are also conceivable, particularly if reactive intermediates such as carbocations are formed on the ring. However, specific studies detailing such reactions for this compound are not prominent in the surveyed literature. The stability of the ring is a key feature that makes this compound a reliable chiral scaffold.

Synthesis of Complex Derivatives and Analogs

The presence of two primary amine groups in a fixed spatial orientation makes this compound an ideal scaffold for constructing a variety of derivatives. The reactivity of these amines allows for the straightforward formation of amides, imines, and other functionalities, leading to the development of novel ligands and complex molecules.

Mono- and Bis-derivatives for Ligand Design

The synthesis of mono- and bis-derivatives of this compound is a key strategy in the design of chiral ligands for asymmetric catalysis and molecular recognition. The ability to selectively functionalize one or both amine groups allows for fine-tuning of the steric and electronic properties of the resulting ligands.

Bis-Amide Derivatives: The reaction of this compound with acylating agents readily yields bis-amide derivatives. For instance, bis-amide compounds can be prepared for various applications, including their use as precursors in the synthesis of more complex structures. While specific examples for the title compound are not extensively detailed in publicly available literature, the general synthesis of bis-amides from diamines is a well-established transformation. An analogous example is the synthesis of a solvated bis-amide derivative from thiophene-2,5-dicarboxylic acid and L-phenylalanine methyl ester, which highlights the formation of a C2-symmetric core. nih.gov

Schiff Base Derivatives: The condensation of diamines with aldehydes or ketones is a common method for the synthesis of Schiff base ligands. These ligands are particularly important in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. The reaction of this compound with salicylaldehyde (B1680747) and its derivatives can produce chiral tetradentate Schiff base ligands. researchgate.netresearchgate.net These ligands can coordinate to metal centers, creating chiral environments for asymmetric catalysis. researchgate.net The general synthesis involves the refluxing of the diamine and two equivalents of the aldehyde in a suitable solvent, often with the removal of water to drive the equilibrium towards the product. internationaljournalcorner.com

| Derivative Type | Reagents | General Conditions | Potential Applications |

| Bis-Amide | Acyl chlorides, Carboxylic acids with coupling agents | Stirring in a suitable solvent at room temperature or with gentle heating | Chiral ligands, Precursors for further synthesis |

| Schiff Base | Salicylaldehyde derivatives | Refluxing in ethanol (B145695) or methanol | Chiral ligands for asymmetric catalysis, Metal ion sensors |

Incorporation into Macrocyclic and Polycyclic Structures

The rigid, stereochemically defined structure of this compound makes it an attractive component for the construction of macrocyclic and polycyclic architectures. These complex structures are of interest for their potential as host molecules in supramolecular chemistry, as ionophores, and as novel therapeutic agents.

Macrocyclic Derivatives: The synthesis of macrocycles often involves the reaction of a diamine with a dicarbonyl compound or a dihalide under high dilution conditions to favor intramolecular cyclization over polymerization. For example, the reaction of a diamine with a suitable dialdehyde (B1249045) can lead to the formation of macrocyclic Schiff bases. While specific examples detailing the incorporation of this compound into macrocycles like crown ethers or cryptands are not prevalent in the surveyed literature, the general principles of macrocyclization are applicable. The synthesis of crown ethers, for example, often involves the reaction of a diol with a dihalide in the presence of a base. mdpi.comthieme-connect.com By analogy, derivatizing the diamine to a diol could open pathways to such macrocycles.

Polycyclic Derivatives: The development of polycyclic structures containing the this compound core is an area of advanced synthetic chemistry. Such structures could lead to compounds with unique three-dimensional shapes and functionalities. For instance, the synthesis of tetrahydropyrrolo[3,4-c]pyrazole-based compounds, which are polycyclic, has been explored for their biological activity. nih.gov While not directly employing the title diamine, these synthetic strategies for creating fused ring systems could be adapted.

Kinetic and Thermodynamic Studies of Key Reactions

Understanding the kinetic and thermodynamic aspects of reactions involving this compound is crucial for optimizing synthetic procedures and for quantifying the stability of its derivatives, particularly metal complexes.

Thermodynamic Studies: Thermodynamic studies, particularly the determination of stability constants (also known as formation constants), are essential for quantifying the strength of interaction between a ligand and a metal ion. researchgate.net The stability of metal complexes is a key factor in their application in catalysis, sensing, and medicine. Potentiometric or spectrophotometric titrations are common methods used to determine the stability constants of metal complexes in solution. mdpi.comunife.it These studies provide valuable information on the stoichiometry and stability of the complexes formed. For example, the thermodynamic stability of metal complexes with Schiff base ligands can be determined to understand the influence of the ligand structure and the metal ion on complex formation. libretexts.org Although specific thermodynamic parameters for metal complexes of ligands derived directly from this compound are not widely reported, the established methodologies can be applied to such systems to gain a deeper understanding of their coordination chemistry.

| Study Type | Methodologies | Key Parameters | Importance |

| Kinetic Studies | Spectroscopic monitoring of reactant/product concentration over time | Rate constants (k), Activation energy (Ea) | Reaction optimization, Mechanistic understanding |

| Thermodynamic Studies | Potentiometric titration, Spectrophotometric titration, Isothermal titration calorimetry | Stability constants (log β), Gibbs free energy (ΔG), Enthalpy (ΔH), Entropy (ΔS) | Quantifying ligand-metal ion interaction, Predicting complex stability |

Applications of 3r,4r Tetrahydrofuran 3,4 Diamine in Advanced Chemical Systems

Chiral Building Block in Asymmetric Synthesis

The primary application of (3R,4R)-tetrahydrofuran-3,4-diamine in scientific research is as a chiral building block for the synthesis of complex molecules. A chiral building block is a pre-existing enantiomerically pure molecule that is incorporated into a larger structure, transferring its chirality to the final product. The rigid furanose ring of the diamine provides stereochemical stability, which is advantageous for chiral induction.

The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of other complex chiral heterocyclic systems. The two amine groups serve as reactive handles that can be elaborated to form new rings. For instance, chiral vicinal diamines are key precursors in the synthesis of highly substituted piperidine (B6355638) ring systems, which are important scaffolds in medicinal chemistry. nih.govgoogle.com The synthesis of Janus kinase 3 (Jak3) inhibitors has demonstrated the critical importance of the (3R,4R) stereochemistry in a piperidine-based scaffold for achieving biological activity, highlighting the value of starting with stereochemically defined building blocks. nih.gov The process involves using the diamine's inherent chirality to direct the formation of new stereocenters, leading to complex molecules with controlled three-dimensional structures.

Optically active fine chemicals are high-purity, single-enantiomer compounds that are often used as intermediates in the pharmaceutical and specialty materials industries. this compound serves as a crucial starting material or intermediate in synthetic routes aimed at producing these valuable substances. By incorporating this diamine, chemists can ensure that the final product possesses the desired optical activity. The synthesis of complex chiral tetrahydrofuran (B95107) derivatives is an area of significant interest, and methods have been developed to convert chiral lactone carboxylic acids into various tetrahydrofuran structures. researchgate.net The use of building blocks like this compound is integral to these multi-step syntheses, which produce compounds for further research and development. rsc.org

Role in Medicinal Chemistry Research and Drug Discovery

In medicinal chemistry, the precise three-dimensional shape of a molecule is often critical for its biological function. The stereochemically rigid structure of this compound makes it a compound of interest for creating new therapeutic agents.

A molecular scaffold is a core structure in a molecule upon which various functional groups can be attached to create a library of new compounds. nih.govmdpi.com The this compound acts as a rigid scaffold, presenting its two amine groups in a defined spatial orientation. This allows for the systematic modification of the molecule to explore how changes in the attached groups affect biological activity. nih.gov The interaction of a molecule with biological targets like enzymes or receptors is highly dependent on its shape. Research on kinase inhibitors has shown that only the enantiopure (3R,4R) isomer of a complex molecule was effective, demonstrating that the scaffold's stereochemistry is paramount for potent and selective biological activity. nih.gov This principle underscores the utility of this compound as a foundational structure for discovering novel bioactive molecules.

A chiral auxiliary is a molecule that is temporarily attached to a substrate to guide a chemical reaction to produce a specific stereoisomer. Once the desired chiral center has been created, the auxiliary is removed. While direct examples involving this compound as an auxiliary are not prevalent in the reviewed literature, its structure is well-suited for this role. Chiral amines are frequently used as auxiliaries in reactions like reductive amination to create new chiral centers with high efficiency. google.com In such a process, the diamine could be reacted with a prochiral ketone or aldehyde to form an intermediate that shields one face of the molecule, forcing an incoming reagent to attack from the opposite side. This would induce a specific stereochemistry in the product, after which the this compound auxiliary would be cleaved and could potentially be recovered. This methodology is a powerful tool in pharmaceutical synthesis for ensuring the production of the correct enantiomer of a drug.

Design and Application as a Chiral Ligand in Catalysis

The two nitrogen atoms of this compound can bind to a metal atom, a process known as chelation, to form a metal complex. Because the diamine ligand is chiral, the resulting catalyst is also chiral. Such chiral catalysts are used in asymmetric catalysis to produce enantiomerically enriched products from prochiral starting materials. The diamine can act as a ligand, binding to metal centers and modulating their catalytic activity. The rigid backbone of the tetrahydrofuran ring locks the chelate ring into a specific conformation, which can create a highly effective chiral environment around the metal center, leading to high levels of enantioselectivity in catalytic reactions such as hydrogenation, oxidation, or carbon-carbon bond formation.

Interactive Data Tables

Table 1: Applications and Structural Features of this compound

| Application Area | Key Structural Feature(s) | Function | Example of Principle |

| Asymmetric Synthesis | Pre-defined (3R,4R) stereocenters | Chiral Building Block | Incorporation into a larger molecule to create other chiral heterocyclic compounds like piperidines. google.comnih.gov |

| Medicinal Chemistry | Rigid tetrahydrofuran scaffold with two functionalizable amine groups | Bioactive Scaffold | Serves as a rigid core for building new molecules with specific 3D shapes to interact with biological targets. nih.govnih.gov |

| Pharmaceutical Synthesis | Chiral diamine functionality | Chiral Auxiliary | Temporarily attached to a substrate to direct the formation of a new stereocenter. google.com |

| Asymmetric Catalysis | Bidentate diamine capable of chelation | Chiral Ligand | Binds to a metal to form a chiral catalyst for enantioselective reactions. |

Synthesis of Metal Complexes with this compound Ligands

The vicinal diamine functional groups of this compound serve as excellent coordination sites for a variety of metal ions. The synthesis of metal complexes with this chiral ligand typically involves the reaction of the diamine with a metal salt, such as a halide or acetate, in a suitable solvent like ethanol (B145695) or methanol. The resulting mixture is often heated to facilitate the complexation reaction, leading to the precipitation of the metal complex.

The characterization of these complexes is crucial to understanding their structure and properties. Techniques such as Fourier-transform infrared (FTIR) spectroscopy are used to confirm the coordination of the diamine to the metal center by observing shifts in the N-H stretching frequencies. Nuclear magnetic resonance (NMR) spectroscopy provides information about the ligand's environment in the complex. For crystalline complexes, single-crystal X-ray diffraction offers a definitive determination of the three-dimensional structure, revealing bond lengths, bond angles, and the coordination geometry around the metal center. The coordination can result in various geometries, including tetrahedral, square planar, or octahedral, depending on the metal ion and reaction conditions. nih.govnih.gov

Below is a representative table of metal complexes that can be synthesized using diamine ligands, illustrating the types of metals and resulting geometries that could be anticipated with this compound.

| Metal Ion | Typical Precursor | Potential Coordination Geometry |

| Copper(II) | Copper(II) acetate | Square Planar, Distorted Octahedral |

| Nickel(II) | Nickel(II) chloride | Square Planar, Octahedral |

| Palladium(II) | Palladium(II) chloride | Square Planar |

| Platinum(II) | Potassium tetrachloroplatinate(II) | Square Planar |

| Rhodium(III) | Rhodium(III) chloride | Octahedral |

| Iridium(III) | Iridium(III) chloride | Octahedral |

Enantioselective Catalysis in Oxidation, Reduction, and C-C Coupling Reactions

The primary application of chiral ligands like this compound is in asymmetric catalysis, where they are used to create catalysts that can selectively produce one enantiomer of a chiral product over the other. Metal complexes incorporating this diamine can act as highly effective enantioselective catalysts for a range of important organic transformations.

Enantioselective Oxidation: In oxidation reactions, the chiral metal complex can facilitate the transfer of an oxidizing agent (e.g., a peroxide) to a prochiral substrate, such as a sulfide (B99878) or an alkene. The stereochemistry of the diamine ligand creates a chiral environment around the metal's active site, which dictates the facial selectivity of the oxidant's approach to the substrate, leading to the preferential formation of one enantiomer of the sulfoxide (B87167) or epoxide.

Enantioselective Reduction: For enantioselective reductions, such as the hydrogenation of ketones or imines, the chiral diamine-metal complex activates the reducing agent (e.g., hydrogen gas or a hydride source) and the substrate. The steric and electronic properties of the ligand control the orientation of the substrate in the catalytic pocket, resulting in the delivery of the hydride to a specific face of the carbonyl or imine group, thus producing a chiral alcohol or amine with high enantiomeric excess.

Enantioselective C-C Coupling Reactions: Carbon-carbon bond forming reactions are fundamental in organic synthesis. Chiral catalysts derived from this compound can be employed in reactions like the Michael addition or aldol (B89426) reactions. nih.gov In these cases, the chiral catalyst coordinates to the reactants, organizing them in a specific orientation that favors the formation of a carbon-carbon bond at a particular stereocenter. This leads to the synthesis of complex molecules with controlled stereochemistry. nih.gov

Ligand Modification and Optimization for Improved Catalytic Performance

To enhance the efficacy of catalysts derived from this compound, the ligand itself can be chemically modified. These modifications are aimed at fine-tuning the steric and electronic properties of the catalyst to improve its activity, selectivity, and stability.

Common modification strategies include the introduction of bulky substituents on the amine groups or the tetrahydrofuran ring. Increasing the steric hindrance around the catalytic center can enhance enantioselectivity by creating a more defined chiral pocket, which more effectively discriminates between the two prochiral faces of the substrate.

Furthermore, the electronic properties of the ligand can be altered by introducing electron-donating or electron-withdrawing groups. These modifications can influence the Lewis acidity of the metal center, which in turn affects the catalyst's activity and its interaction with the substrate. The goal of these optimizations is to achieve higher yields and enantiomeric excesses under milder reaction conditions. A supramolecular approach to ligand modification, where non-covalent interactions are used to alter the ligand's properties, has also been explored with other chiral amine-phosphine ligands and presents a potential avenue for the optimization of this compound-based catalysts. rsc.org

Utilization in Supramolecular Chemistry

The principles of molecular recognition and self-assembly are central to supramolecular chemistry. The defined stereochemistry and hydrogen-bonding capabilities of this compound make it a promising candidate for the construction of complex supramolecular architectures.

Formation of Chiral Supramolecular Assemblies

Chiral molecules can self-assemble into larger, ordered structures with a specific chirality. This compound can participate in the formation of such assemblies through intermolecular interactions, primarily hydrogen bonding between the amine groups and with other functional groups present in the system. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or even three-dimensional frameworks. The inherent chirality of the diamine is transferred to the macroscopic structure, resulting in a chiral supramolecular assembly. nih.govnih.gov The formation of these ordered structures can be influenced by factors such as solvent and the presence of other molecular components.

Host-Guest Chemistry and Molecular Recognition Phenomena

In host-guest chemistry, a larger host molecule selectively binds a smaller guest molecule. Chiral hosts are of particular interest as they can exhibit enantioselective recognition, binding one enantiomer of a chiral guest more strongly than the other. This compound can be incorporated into larger macrocyclic or cage-like host structures. The chiral cavity of such a host can then be used for the recognition of small chiral molecules. The binding event is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The stereochemistry of the diamine component of the host dictates the shape and chirality of the binding pocket, leading to selective interactions with complementary guest molecules. This principle of chiral recognition is fundamental to processes such as enantiomeric separation and the development of chiral sensors. researchgate.netrsc.org

Computational and Theoretical Investigations of 3r,4r Tetrahydrofuran 3,4 Diamine

Quantum Chemical Calculations for Electronic Structure and Stability

For instance, studies on similar furoxan and dihydrofuran radical cations have demonstrated the power of quantum chemical calculations in elucidating molecular structures and transformations. finechem-mirea.ruiaea.org While specific high-level quantum chemical studies solely on (3R,4R)-tetrahydrofuran-3,4-diamine are not extensively documented in publicly available literature, the principles from related systems can be applied. Such calculations would likely focus on the impact of the stereochemistry of the amine groups on the ring's conformation and the resulting electronic properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H10N2O | PubChem nih.gov |

| Molecular Weight | 102.14 g/mol | PubChem nih.gov |

| XLogP3-AA | -1.9 | PubChem nih.gov |

| Monoisotopic Mass | 102.079312947 Da | PubChem nih.gov |

| Polar Surface Area | 58.7 Ų | PubChem nih.gov |

This table is based on computationally predicted data available on PubChem.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The flexibility of the tetrahydrofuran (B95107) ring in this compound means it can adopt various conformations. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape. By simulating the movement of atoms over time, MD can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule interacts with other molecules, such as enzymes or receptors.

While specific MD simulation studies on the parent this compound are not readily found, research on derivatives highlights the importance of the tetrahydrofuran scaffold's conformation. For example, in a study of a furanoid lignan (B3055560) with a substituted tetrahydrofuran ring, the conformation was described by a pseudorotation phase angle, indicating a specific puckering of the ring. researchgate.net Similar simulations on this compound would elucidate the preferred spatial arrangement of the amine groups, which is critical for its role as a chiral ligand.

Prediction of Reactivity Profiles and Reaction Pathways

Computational methods can predict the reactivity of this compound by mapping its molecular orbitals and electrostatic potential. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The amine groups are expected to be the primary sites of reactivity, capable of undergoing reactions like oxidation, reduction, and substitution.

The analysis of reaction mechanisms using quantum chemistry is a widespread application for understanding the feasibility of proposed chemical transformations. nih.gov For this compound, computational studies could model the pathways of its reactions, such as its use in the synthesis of phosphazene derivatives, providing insights into the transition states and activation energies involved.

Ligand-Receptor Docking Studies (relevant to medicinal chemistry applications)

In medicinal chemistry, this compound serves as a scaffold for the synthesis of biologically active compounds. Ligand-receptor docking studies are computational simulations that predict the preferred binding orientation of a molecule to a biological target, such as a protein or enzyme. These studies are instrumental in structure-based drug design.

Derivatives of this compound have been investigated as potential therapeutic agents. For instance, its diastereomer, (3R,4S)-tetrahydrofuran-3,4-diamine, has been explored as a precursor for anticancer agents. Docking studies of such derivatives into the active sites of cancer-related proteins would help in understanding their mechanism of action and in optimizing their structure for enhanced biological activity. Similarly, computational investigations of oxadiazole derivatives as inhibitors of VEGFR2, a key protein in cancer progression, have utilized molecular docking to identify crucial interactions with amino acid residues in the active site. mdpi.com

In Silico Design of Novel Derivatives and Catalytic Systems

The true power of computational chemistry lies in its predictive capabilities for designing novel molecules with desired properties. Starting from the this compound scaffold, in silico methods can be used to design new derivatives with enhanced catalytic activity or improved binding affinity to a biological target.

By systematically modifying the core structure and evaluating the properties of the resulting virtual compounds, researchers can prioritize the synthesis of the most promising candidates. This approach accelerates the discovery process and reduces the need for extensive experimental screening. For example, the chiral nature of this compound makes it an excellent starting point for designing new chiral ligands for asymmetric catalysis. Computational modeling can help in understanding the steric and electronic factors that govern the stereoselectivity of the catalyzed reactions, guiding the design of more efficient and selective catalysts.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Purity Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of synthesized compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence, confirming its identity and purity.

For (3R,4R)-tetrahydrofuran-3,4-diamine, with a molecular formula of C₄H₁₀N₂O, the theoretical exact mass can be calculated. This value serves as a benchmark for experimental HRMS analysis. The monoisotopic mass, calculated from the most abundant isotopes of each element, is a key parameter determined by HRMS.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₀N₂O | PubChem osti.govnih.gov |

| Molecular Weight | 102.14 g/mol | PubChem osti.govnih.gov |

| Exact Mass | 102.079312947 Da | PubChem osti.gov |

This table is interactive. Users can sort and filter the data.

In a typical HRMS experiment, a sample of this compound would be ionized, commonly using techniques like Electrospray Ionization (ESI), and the resulting ions analyzed by a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. nih.gov The measured m/z value of the protonated molecule, [M+H]⁺, would be compared against the theoretical value (103.08659 Da). A match within a narrow tolerance, typically less than 5 parts per million (ppm), provides strong evidence for the correct elemental composition. nih.gov

Furthermore, HRMS is crucial for assessing the purity of the compound. The high resolution allows for the separation and identification of ions from potential impurities, even those with very similar masses to the target compound. By analyzing the full mass spectrum, researchers can detect by-products from the synthesis or degradation products, ensuring the sample's suitability for subsequent applications.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments, a capability often paired with HRMS, can provide further structural confirmation. For a cyclic amine like this compound, characteristic fragmentation would involve α-cleavage adjacent to the nitrogen atoms and cleavage of the tetrahydrofuran (B95107) ring. researchgate.netnih.govrsc.org The loss of small neutral molecules such as ammonia (B1221849) (NH₃) or water (H₂O) might also be observed. researchgate.net

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be complex due to the chirality of the molecule. The protons on the tetrahydrofuran ring (at positions 2, 3, 4, and 5) would appear as multiplets in the aliphatic region of the spectrum. Due to the C₂ symmetry of the (3R,4R) isomer, the protons at C2 and C5 should be chemically equivalent, as should the protons at C3 and C4. However, the protons on each of these carbons (the two H's at C2, for instance) are diastereotopic and thus chemically non-equivalent, leading to complex splitting patterns. The protons of the amine (NH₂) groups would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. For the parent compound, tetrahydrofuran, the protons resonate around 1.85 and 3.75 ppm. wiley.comnih.gov The presence of the amine groups in this compound would be expected to shift the signals of the adjacent methine (C3-H, C4-H) and methylene (B1212753) (C2-H, C5-H) protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, two distinct signals would be expected due to the molecule's C₂ symmetry: one for the equivalent carbons C3 and C4 bearing the amino groups, and another for the equivalent carbons C2 and C5 of the ether linkage. The chemical shifts for the parent tetrahydrofuran are approximately 25.7 ppm and 68.6 ppm. americanpharmaceuticalreview.com The carbons attached to the nitrogen atoms (C3 and C4) in the diamine derivative would be expected to resonate at a different chemical shift compared to the unsubstituted ring.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, offers direct insight into the electronic environment of the nitrogen atoms. gcms.cz For primary aliphatic amines, the ¹⁵N chemical shifts typically fall within a range of 0 to 60 ppm relative to nitromethane. nih.gov The specific chemical shift for the nitrogen atoms in this compound would provide valuable data for comparison with other diamines and for studying its coordination chemistry. The equivalence of the two nitrogen atoms in this symmetric molecule would result in a single ¹⁵N NMR signal.

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons, for example, showing correlations between the protons on C3 and C2, and between C3 and C4.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds, helping to piece together the complete molecular structure.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H (C2-H, C5-H) | ~3.5 - 4.0 | Multiplet | Diastereotopic protons, coupled to C3/C4 protons. |

| ¹H (C3-H, C4-H) | ~3.0 - 3.5 | Multiplet | Coupled to adjacent methylene and methine protons. |

| ¹H (N-H) | Variable | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| ¹³C (C2, C5) | ~65 - 75 | - | Ether carbons. |

| ¹³C (C3, C4) | ~50 - 60 | - | Carbons bonded to nitrogen. |

This table is interactive and provides predicted data based on general principles and data from similar structures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Analysis

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, several characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine groups typically appear in the region of 3300-3500 cm⁻¹. americanpharmaceuticalreview.comacs.org As a primary amine, two bands are expected in this region, corresponding to the symmetric and asymmetric stretching modes. The C-H stretching vibrations of the saturated tetrahydrofuran ring would be observed just below 3000 cm⁻¹. americanpharmaceuticalreview.com A key feature would be the C-O-C stretching vibration of the ether linkage, which for tetrahydrofuran itself gives a strong absorption around 1070 cm⁻¹. nsf.gov N-H bending vibrations are also expected around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While N-H and O-H stretches are often weak in Raman spectra, the C-C and C-H vibrations of the ring structure can be more prominent. The symmetric "ring breathing" vibration of the tetrahydrofuran ring is a characteristic Raman band, observed at approximately 914 cm⁻¹ for the parent molecule. rsc.org Analysis of the low-frequency region in the Raman spectrum can also provide insights into the conformational properties of the five-membered ring. rsc.org

By comparing the experimental FT-IR and Raman spectra with established correlation tables and spectral databases for similar compounds, the presence of the key functional groups (amine and ether) and the integrity of the tetrahydrofuran ring can be confirmed.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch | 3300 - 3500 | FT-IR |

| C-H Stretch (aliphatic) | 2850 - 2960 | FT-IR, Raman |

| N-H Bend | ~1600 | FT-IR |

| C-O-C Stretch | ~1070 | FT-IR |

This interactive table summarizes the expected key vibrational bands.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Studies

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. gcms.cz These methods measure the differential interaction of left and right circularly polarized light with a chiral sample, providing information about the three-dimensional arrangement of atoms and allowing for the determination of the absolute configuration of stereocenters. wiley.comgcms.cz

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. gcms.cz For this compound, which lacks a strong chromophore in the near-UV/Vis region, derivatization with a chromophoric group may be necessary to obtain a measurable CD spectrum. However, the amine and ether functional groups themselves can give rise to CD signals in the far-UV region. The resulting CD spectrum, characterized by positive or negative Cotton effects, is a unique fingerprint of the enantiomer. researchgate.net By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., the (3R,4R) isomer), the absolute configuration of the synthesized compound can be unequivocally assigned. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. americanpharmaceuticalreview.com An ORD spectrum displays a plain curve far from an absorption band and shows a Cotton effect (a peak and a trough) in the region of an absorption band. researchgate.netamericanpharmaceuticalreview.com Similar to CD, the sign of the Cotton effect in the ORD spectrum is directly related to the absolute stereochemistry of the molecule. ORD can be a powerful tool for confirming the enantiomeric identity of this compound.

The combination of these chiroptical techniques provides a robust method for confirming not only that the correct stereoisomer has been synthesized but also for ensuring its enantiomeric purity.

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS, SFC-MS) for Complex Mixture Analysis

Hyphenated chromatographic techniques, which couple a separation method with a detection method like mass spectrometry, are powerful tools for the analysis of complex mixtures, offering both separation of components and their individual identification. osti.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For a compound like this compound to be analyzed by GC, it would likely require derivatization to increase its volatility and thermal stability. researchgate.netwiley.com Common derivatizing agents for amines include trifluoroacetyl or silyl (B83357) groups. The derivatized compound can then be separated from other components in a mixture on a GC column. To achieve chiral separation of the enantiomers, a chiral stationary phase is required in the GC column. wiley.comgcms.cz The separated components then enter the mass spectrometer, where they are ionized and detected, providing mass spectra for identification. GC-MS is particularly useful for identifying and quantifying volatile impurities in a sample of the diamine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly versatile and sensitive technique for analyzing non-volatile and thermally labile compounds in complex matrices. osti.govnih.gov this compound can be analyzed directly by LC-MS/MS. A chiral stationary phase in the LC column would be necessary to separate the (3R,4R)-enantiomer from its (3S,4S)-counterpart. nih.gov The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for the quantification of the compound even at very low concentrations in complex mixtures, such as reaction monitoring or in biological fluids. researchgate.net

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. americanpharmaceuticalreview.com SFC is particularly well-suited for chiral separations, often providing faster analysis times and higher efficiency than LC. americanpharmaceuticalreview.comnih.gov Chiral SFC-MS would be an excellent method for the rapid analysis of the enantiomeric purity of this compound. The coupling to a mass spectrometer allows for positive identification of the separated enantiomers. americanpharmaceuticalreview.com

These hyphenated techniques are crucial not only for the final characterization of the pure compound but also for in-process control during its synthesis and for its analysis in various applications.

Challenges, Emerging Trends, and Future Research Directions

Current Limitations in Synthesis and Scale-Up for Research Applications